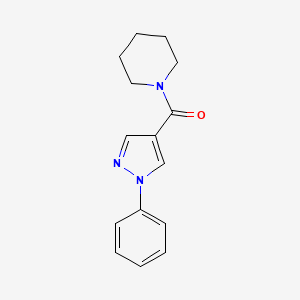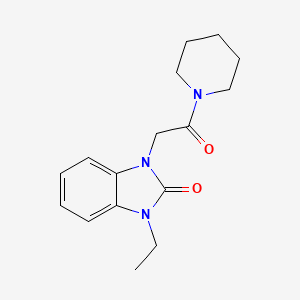
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide, commonly known as DPCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPCP belongs to the class of pyrrole carboxamides and has been extensively studied for its ability to stimulate the immune system.
Mechanism of Action
DPCP works by inducing a delayed-type hypersensitivity reaction, which triggers an immune response that leads to the activation of T-cells and the release of cytokines. This immune response can help to reduce inflammation and promote hair growth in individuals with alopecia areata.
Biochemical and Physiological Effects:
DPCP has been shown to have several biochemical and physiological effects, including the activation of T-cells, the release of cytokines, and the promotion of hair growth. DPCP has also been shown to have anti-inflammatory properties, which can help to reduce the severity of skin disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPCP in lab experiments is its ability to induce a localized allergic reaction, which can help to mimic the immune response seen in individuals with skin disorders. However, one of the main limitations of using DPCP is its potential toxicity, which can lead to adverse effects in some individuals.
Future Directions
The potential therapeutic applications of DPCP are still being explored, and future research could focus on its use in the treatment of other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, future research could focus on developing new synthetic methods for DPCP, which could lead to the development of more effective treatments for skin disorders.
Synthesis Methods
DPCP can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with primary amines, the condensation of pyrrole-2-carboxylic acid with primary amines, and the reaction of pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing DPCP involves the reaction of 2-aminopyrrole with N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
DPCP has been extensively studied for its potential therapeutic applications in the treatment of various skin disorders, including alopecia areata, psoriasis, and atopic dermatitis. DPCP works by inducing a localized allergic reaction that triggers an immune response, leading to increased blood flow and the release of cytokines, which can help to reduce inflammation and promote hair growth.
properties
IUPAC Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-6-9-12(14)13(16)15(2)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHYYLELZTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
